2-Methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione
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Overview
Description
2-Methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of methoxy groups and an anilino group attached to the naphthalene-1,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione typically involves the reaction of 2-methoxynaphthalene-1,4-dione with 2-methoxyaniline. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions. Common catalysts include Lewis acids such as aluminum chloride or ferric chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The methoxy and anilino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-Methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione involves its interaction with cellular targets. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, it may interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: A simpler compound with similar methoxy substitution but lacking the anilino group.
3-Methoxy-2-naphthol: Another naphthalene derivative with a methoxy group and a hydroxyl group.
Uniqueness
2-Methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione is unique due to the presence of both methoxy and anilino groups attached to the naphthoquinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
716340-10-2 |
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Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H15NO4/c1-22-14-10-6-5-9-13(14)19-15-16(20)11-7-3-4-8-12(11)17(21)18(15)23-2/h3-10,19H,1-2H3 |
InChI Key |
DZDNYTAFVNOKBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)OC |
solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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